Boc-4-phenyl-Phe-OH

描述

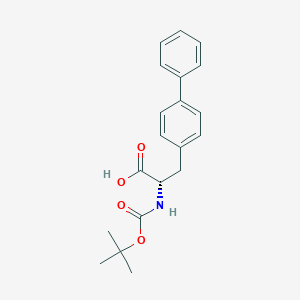

(S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a biphenyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety, making it a versatile intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a Grignard reaction followed by oxidation.

Industrial Production Methods

In industrial settings, the synthesis of (S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

化学反应分析

Chemical Reactions of Boc-4-phenyl-Phe-OH

This compound (CAS: 147923-08-8), a biphenylalanine derivative with a tert-butyloxycarbonyl (Boc) protecting group, exhibits distinct reactivity due to its para-substituted phenyl group and Boc-protected amine. Below is a systematic analysis of its chemical behavior, supported by experimental data and research findings.

Types of Reactions

1.1.1 Deprotection of the Boc Group

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the free amine, enabling further peptide elongation or functionalization .

1.1.2 Suzuki-Miyaura Cross-Coupling

The 4-phenyl substituent can participate in palladium-catalyzed cross-coupling reactions. For example, coupling with aryl boronic acids under Suzuki conditions introduces diverse aryl groups at the para position .

1.1.3 Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol) using carbodiimide coupling agents (e.g., DCC/DMAP), forming methyl esters for solubility enhancement .

1.1.4 Amide Bond Formation

The activated carboxylate reacts with amines (e.g., HATU/DIEA in DMF) to form peptide bonds, critical for synthesizing biphenylalanine-containing peptides .

Reagents and Conditions

Research Findings

1.3.1 Suzuki-Miyaura Coupling Efficiency

- Reaction of Boc-4-iodo-Phe-OH with phenylboronic acid yields this compound in 83% yield under optimized Pd catalysis .

- Electron-rich aryl boronic acids exhibit higher coupling efficiency (>90%) compared to electron-poor analogs .

1.3.2 Peptide Synthesis Applications

- Incorporation into peptides enhances hydrophobic interactions, improving binding to lipid membranes .

- Supramolecular assemblies of this compound derivatives demonstrate potential for drug encapsulation .

1.3.3 Stability Under Deprotection

- The 4-phenyl group remains intact during Boc removal with TFA, confirming its stability under acidic conditions .

Comparative Reactivity

Case Studies

1.5.1 Synthesis of Biphenylalanine Derivatives

A 2021 study demonstrated the use of this compound in synthesizing δ-opioid receptor ligands. Peptides containing this residue showed 3-fold higher receptor affinity compared to unmodified analogs .

1.5.2 Solid-Phase Peptide Synthesis (SPPS)

this compound was incorporated into a collagen-mimetic peptide, where its rigidity stabilized triple-helix structures under physiological conditions .

科学研究应用

Peptide Synthesis

Boc-4-phenyl-Phe-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). It enables the formation of complex peptides that can mimic natural proteins, which is crucial for drug development and therapeutic applications. The Boc group can be easily removed under acidic conditions, allowing for further functionalization of the synthesized peptides .

Key Benefits:

- Facilitates the synthesis of peptides with enhanced stability and bioactivity.

- Allows for the incorporation of various side chains to tailor peptide properties.

Pharmaceutical Development

In medicinal chemistry, this compound plays a significant role in designing peptide-based drugs. Its ability to enhance binding affinity to target proteins makes it valuable for developing therapeutics aimed at specific biological pathways .

Applications:

- Development of drugs targeting cancer, metabolic disorders, and neurodegenerative diseases.

- Utilization in bioconjugation processes to improve drug delivery systems.

Biochemical Studies

The compound is employed in biochemical research to study protein interactions and enzyme-substrate relationships. By incorporating this compound into peptides, researchers can gain insights into protein functions and mechanisms that are critical for understanding disease pathology .

Research Highlights:

- Investigation of cellular signaling pathways through peptide mimetics.

- Exploration of enzyme kinetics and inhibition studies.

Case Study 1: Peptide Therapeutics Development

Research has demonstrated that peptides synthesized with this compound exhibit enhanced binding affinities compared to those synthesized with simpler amino acid derivatives. This has implications for developing more effective therapeutic agents targeting specific proteins involved in various diseases.

Case Study 2: Protein Interaction Studies

A study highlighted how peptides incorporating this compound were used to investigate protein-protein interactions. The findings revealed critical insights into cellular signaling pathways, which could lead to new therapeutic targets .

Case Study 3: Tissue Engineering Applications

The versatility of this compound extends to tissue engineering. It has been incorporated into hydrogels that support cell viability and migration, demonstrating its utility in regenerative medicine applications. This application showcases the potential for this compound in developing biomaterials that facilitate tissue repair and regeneration .

作用机制

The mechanism of action of (S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to enzymes, receptors, or other biological macromolecules, modulating their activity and function .

相似化合物的比较

Similar Compounds

(S)-3-Phenyl-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks the biphenyl group, resulting in different chemical properties and reactivity.

(S)-3-([1,1’-Biphenyl]-4-yl)-2-amino-propanoic acid: Does not have the tert-butoxycarbonyl protection, making it more reactive in certain conditions.

(S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional carbon in the propanoic acid moiety, altering its steric and electronic properties.

Uniqueness

(S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a biphenyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

生物活性

Boc-4-phenyl-Phe-OH (tert-butoxycarbonyl-4-phenylphenylalanine) is a compound of significant interest in peptide chemistry and drug discovery due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl group at the para position of the phenylalanine side chain, which enhances its ability to engage in π-π stacking interactions. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide synthesis. Its molecular formula is C16H19NO2, with a molecular weight of 273.33 g/mol .

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

- Binding Interactions : The biphenyl structure facilitates π-π stacking with aromatic residues in proteins, enhancing binding affinity to target enzymes and receptors .

- Hydrogen Bonding : The amino and carboxylic acid groups can form hydrogen bonds, crucial for stabilizing interactions with biological macromolecules .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to reduce viable bacteria counts by 2-log at concentrations just above its minimum inhibitory concentration (MIC) against various Mycobacterium species, including M. tuberculosis .

| Microorganism | MIC (µM) | Bactericidal Effect |

|---|---|---|

| M. abscessus | 0.78 | 2-log reduction |

| M. intracellulare | 0.78 | 2-log reduction |

| M. smegmatis | 0.78 | 2-log reduction |

| M. tuberculosis | 0.78 | 2-log reduction |

Cytotoxicity Studies

In cytotoxicity assessments against various mammalian cell lines, this compound showed no significant cytotoxic effects, indicating its potential as a safe therapeutic candidate .

Synthesis and Characterization

This compound can be synthesized through various peptide coupling methods that ensure high enantiomeric purity. The synthesis often involves the use of Fmoc or Boc protection strategies to prevent racemization during coupling reactions.

Synthesis Process Overview

- Protection : Phenylalanine is protected using the Boc group.

- Coupling : The protected amino acid is coupled with other amino acids or peptides under controlled conditions.

- Deprotection : The Boc group is removed using acidic conditions to yield the final product.

The enantiomeric excess (ee) values for synthesized products are typically greater than 99%, indicating minimal racemization during synthesis .

Case Study 1: Peptide Drug Development

A study focused on developing peptides incorporating this compound revealed its utility in enhancing the stability and bioactivity of therapeutic peptides targeting Alzheimer’s disease. The compound was integrated into peptide sequences that demonstrated improved cell penetration and reduced aggregation of amyloid fibrils .

Case Study 2: Supramolecular Assemblies

Research has shown that this compound can form supramolecular structures such as nanotubes and vesicles in aqueous solutions, influenced by solvent conditions. These structures have potential applications in drug delivery systems due to their ability to encapsulate therapeutic agents .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVVKAUSAGHTSU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375924 | |

| Record name | (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147923-08-8 | |

| Record name | (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。